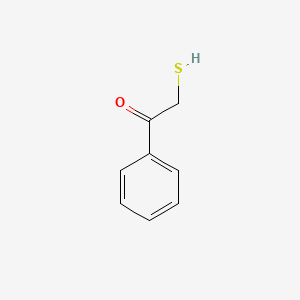

2-Mercapto-1-phenylethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-sulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYFBIOUBFTQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454168 | |

| Record name | 2-mercapto-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2462-02-4 | |

| Record name | 2-mercapto-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Mercapto-1-phenylethanone from 2-Bromoacetophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of α-Mercaptoketones

In the landscape of medicinal chemistry and organic synthesis, α-mercaptoketones, such as 2-mercapto-1-phenylethanone, represent a class of highly valuable and versatile intermediates.[1][2] Their unique bifunctional nature, possessing both a nucleophilic thiol and an electrophilic ketone, allows for a diverse range of subsequent chemical transformations. This makes them critical building blocks in the construction of complex heterocyclic systems, including thiazoles and thiophenes, which are core scaffolds in numerous pharmaceutical agents.[3][4] This guide provides an in-depth technical exploration of the primary synthetic routes to this compound, starting from the readily available precursor, 2-bromoacetophenone. We will dissect the mechanistic underpinnings of these transformations, provide field-tested protocols, and explain the critical causality behind experimental choices to ensure reproducible, high-yield outcomes.

The Precursor: Understanding 2-Bromoacetophenone (Phenacyl Bromide)

The success of this synthesis hinges on the properties of the starting material, 2-bromoacetophenone (also known as phenacyl bromide).[5] This α-haloketone is a crystalline solid at room temperature, making it easy to handle and weigh accurately.[5]

| Property | Value | Source |

| CAS Number | 70-11-1 | [5] |

| Molecular Formula | C₈H₇BrO | |

| Molecular Weight | 199.04 g/mol | |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 48-51 °C | [5] |

Mechanistically, its utility stems from two key features: the electrophilic carbonyl carbon and, more importantly, the α-carbon bonded to a bromine atom. Bromine is an excellent leaving group, rendering the adjacent carbon highly susceptible to nucleophilic attack.[4][5] This enhanced reactivity is the foundation of the synthetic strategies discussed herein.

Safety Prerogative: 2-Bromoacetophenone is a potent lachrymator and skin irritant. All manipulations must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthetic Strategy: The Nucleophilic Substitution Approach

The conversion of 2-bromoacetophenone to this compound is fundamentally a nucleophilic substitution reaction (Sₙ2) where a sulfur-containing nucleophile displaces the bromide ion. Two preeminent and reliable methods have been established for this transformation: the Thiourea Route and the Thiosulfate (Bunte Salt) Route .

Method 1: The Thiourea Pathway

This method is arguably the most common due to the low cost and stability of thiourea.[6] The reaction proceeds in two distinct, crucial stages: the formation of an isothiouronium salt, followed by its hydrolysis.

Causality & Mechanism: Thiourea acts as a "protected" form of hydrogen sulfide. Its sulfur atom is highly nucleophilic and readily attacks the α-carbon of 2-bromoacetophenone, displacing the bromide ion. This forms a stable and often crystalline S-phenacylisothiouronium bromide salt. This intermediate is key; it sequesters the thiol functionality, preventing undesirable side reactions like dimerization via oxidation. The subsequent hydrolysis step, typically under basic conditions, cleaves the C-N bonds to liberate the target thiol.

Caption: Reaction mechanism for the thiourea route.

Experimental Protocol: Thiourea Route

-

Salt Formation:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromoacetophenone (1.0 eq) and thiourea (1.1 eq).

-

Add a suitable solvent, typically ethanol or acetone, to achieve a concentration of approximately 0.5 M.

-

Stir the mixture at room temperature for 1-2 hours or gently heat to reflux for 30-60 minutes. The formation of a white precipitate (the isothiouronium salt) indicates reaction completion.

-

Cool the mixture and collect the precipitate by vacuum filtration. Wash the solid with cold solvent to remove unreacted starting materials.

-

-

Hydrolysis:

-

Suspend the isolated isothiouronium salt in water.

-

Add a solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) (2.0-2.5 eq) dropwise while stirring vigorously. The reaction is often exothermic.

-

Continue stirring at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture carefully with a dilute acid (e.g., 2M HCl) to a pH of ~2-3. This protonates the thiolate to form the thiol.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify via column chromatography on silica gel if necessary.

-

Data Summary: Thiourea Route

| Parameter | Condition | Rationale / Field Insight |

| Thiourea Stoichiometry | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the limiting 2-bromoacetophenone. |

| Solvent | Ethanol, Acetone | Solubilizes reactants while allowing the isothiouronium salt to precipitate, driving the reaction forward. |

| Temperature (Step 1) | Room Temp to 60°C | Gentle heating accelerates the Sₙ2 reaction without promoting significant side reactions. |

| Hydrolysis Base | Na₂CO₃, NaOH | NaOH is stronger and faster, but Na₂CO₃ is milder and can offer better control, minimizing base-catalyzed side reactions of the ketone. |

| Typical Yield | 75-90% | This is a robust and high-yielding reaction when performed correctly. |

Method 2: The Sodium Thiosulfate (Bunte Salt) Pathway

An excellent alternative to the thiourea method involves the use of sodium thiosulfate (Na₂S₂O₃). This reaction proceeds via the formation and subsequent hydrolysis of a Bunte salt (S-arylthiosulfate).

Causality & Mechanism: The thiosulfate anion is a potent sulfur nucleophile at its terminal sulfur atom. It reacts cleanly with 2-bromoacetophenone in an Sₙ2 fashion to yield sodium S-phenacylthiosulfate, the Bunte salt.[7] These salts are typically stable, non-volatile, and crystalline, which allows for easy isolation and purification of the intermediate. The crucial step is the acidic hydrolysis, which cleaves the S-S bond to furnish the desired thiol.

Caption: Reaction mechanism for the Bunte salt route.

Experimental Protocol: Bunte Salt Route

-

Bunte Salt Formation:

-

Dissolve sodium thiosulfate pentahydrate (1.1 eq) in a minimal amount of water.

-

In a separate flask, dissolve 2-bromoacetophenone (1.0 eq) in a water-miscible solvent like ethanol or methanol.

-

Add the 2-bromoacetophenone solution to the aqueous thiosulfate solution and stir at 50-70°C for 1-3 hours.

-

Cool the reaction mixture in an ice bath. The Bunte salt will often crystallize out.

-

Collect the solid by vacuum filtration and wash with cold water and/or ethanol.

-

-

Hydrolysis:

-

Suspend the purified Bunte salt in water.

-

Add a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and heat the mixture to reflux for 1-2 hours. (Caution: This step releases sulfur dioxide (SO₂), a toxic gas, and must be performed in a well-ventilated fume hood).

-

Cool the reaction mixture to room temperature. The product may separate as an oil or solid.

-

Perform an organic extraction using a solvent like diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to obtain the product.

-

Further purification can be achieved by chromatography or distillation under reduced pressure.

-

Data Summary: Bunte Salt Route

| Parameter | Condition | Rationale / Field Insight |

| Solvent System | Ethanol/Water or Methanol/Water | A mixed solvent system is required to dissolve both the organic halide and the inorganic thiosulfate salt. |

| Temperature (Step 1) | 50-70°C | Moderate heating is sufficient to drive the substitution reaction to completion in a reasonable timeframe. |

| Hydrolysis Acid | H₂SO₄, HCl | A strong, non-oxidizing acid is required to efficiently cleave the S-S bond of the Bunte salt. |

| Safety Note | SO₂ Release | The acidic hydrolysis step generates sulfur dioxide. A properly functioning fume hood is mandatory. |

| Typical Yield | 80-95% | This method often provides slightly higher yields than the thiourea route due to the clean formation and isolation of the intermediate. |

Product Characterization

Confirmation of the final product, this compound, is achieved through standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the aromatic protons, a singlet for the methylene protons (-CH₂-), and a broad singlet or triplet for the thiol proton (-SH), which may exchange with D₂O.

-

¹³C NMR: Will show distinct signals for the carbonyl carbon, aromatic carbons, and the α-carbon attached to sulfur.

-

IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1680 cm⁻¹ and a weak S-H stretch around 2550 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₈H₈OS (152.21 g/mol ).[][9]

Conclusion

The synthesis of this compound from 2-bromoacetophenone is a cornerstone transformation for accessing α-mercaptoketones. Both the thiourea and sodium thiosulfate routes are highly effective, reliable, and scalable. The choice between them often comes down to laboratory preference, cost considerations, and the desired purity of the intermediate. The thiourea route is direct but may require more diligent purification of the final product, while the Bunte salt pathway involves an additional isolation step but often yields a cleaner final product. Mastery of these protocols provides researchers with a powerful tool for the synthesis of advanced intermediates crucial to drug discovery and development.

References

-

2-Bromoacetophenone - ResearchGate . Available from: [Link]

-

Exploring the Chemical Properties and Synthesis of 2-Bromoacetophenone . Available from: [Link]

-

This compound | C8H8OS | CID 11073609 - PubChem . Available from: [Link]

-

Efficient Preparation of α-Ketoacetals - PMC - NIH . Available from: [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI . Available from: [Link]

-

The reaction of acetophenone with thiourea and oxidizing agents. - Semantic Scholar . Available from: [Link]

-

The reaction of acetophenone with thiourea and oxidizing agents - PubMed . Available from: [Link]

-

Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC - NIH . Available from: [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH . Available from: [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review - MDPI . Available from: [Link]

Sources

- 1. Efficient Preparation of α-Ketoacetals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 7. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C8H8OS | CID 11073609 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Mercapto-1-phenylethanone CAS number 2462-02-4 properties

An In-Depth Technical Guide to 2-Mercapto-1-phenylethanone (CAS 2462-02-4)

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional organic compound. By leveraging its unique molecular architecture, which incorporates both a nucleophilic thiol group and an electrophilic ketone, this reagent serves as a valuable building block in diverse synthetic applications. This document is intended for researchers, chemists, and drug development professionals, offering insights into its properties, synthesis, reactivity, and safe handling.

Core Molecular Identity and Physicochemical Profile

This compound, also known by its IUPAC name 1-phenyl-2-sulfanylethanone, is an aromatic ketone containing a thiol functional group at the alpha position.[1] This structure imparts a dual reactivity that is highly sought after in organic synthesis.

Key Identifiers

-

CAS Number: 2462-02-4[1]

-

Molecular Formula: C₈H₈OS[1]

-

Synonyms: 2-mercaptoacetophenone, 1-Phenyl-2-mercaptoethanone, α-mercaptoacetophenone[2]

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application, dictating solubility, reaction conditions, and purification strategies. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 152.22 g/mol | [1] |

| Exact Mass | 152.02958605 Da | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Strong, pungent | [3] |

| Topological Polar Surface Area | 18.1 Ų | [1] |

| Complexity | 116 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| XLogP3 | 2 | [2] |

Synthesis and Chemical Reactivity

The utility of this compound stems from its straightforward synthesis and the versatile reactivity of its functional groups.

Synthetic Pathway

A common and efficient route for the preparation of this compound involves the nucleophilic substitution of a leaving group on an acetophenone precursor. The most prevalent method utilizes 2-chloroacetophenone as the starting material. The thiol group is introduced by reacting it with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.

The choice of 2-chloroacetophenone is strategic; the chlorine atom at the alpha-position is activated by the adjacent carbonyl group, making it an excellent electrophile for Sₙ2 displacement.

Caption: Synthetic route to this compound.

Core Reactivity

The dual functionality of this compound is the cornerstone of its synthetic value.[4]

-

Thiol Group (-SH): As a potent nucleophile, the thiol group readily participates in reactions such as alkylation, acylation, and addition to electrophiles. It can also be oxidized to form disulfide bridges, a key linkage in various biological molecules and materials.

-

Ketone Group (C=O): The carbonyl group can undergo nucleophilic attack, reduction to a secondary alcohol, or serve as a handle for forming heterocycles through condensation reactions (e.g., Paal-Knorr synthesis).

This orthogonal reactivity allows for stepwise functionalization, making it a valuable intermediate for constructing complex molecular scaffolds.

Applications in Research and Development

The unique properties of this compound make it a crucial intermediate in several high-value sectors.

-

Pharmaceutical Synthesis: It is a key building block for synthesizing sulfanyl-containing compounds, including certain active pharmaceutical ingredients (APIs) and other biologically active molecules.[4] Its structure can be found in scaffolds used for developing novel therapeutics.

-

Agrochemicals and Dyestuffs: The compound serves as an important organic intermediate in the production of specialized chemicals for agriculture and dyes.[5]

-

Custom Synthesis and Drug Discovery: Chemical suppliers highlight its role in custom synthesis programs.[] Its utility extends to advanced drug discovery platforms, such as the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where bifunctional linkers are essential.[]

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its successful application. While specific validated methods for this compound are proprietary, standard analytical techniques for aromatic ketones are applicable. A cross-validation approach using chromatographic and spectroscopic methods is recommended for robust characterization.[7]

Recommended Analytical Workflow

Caption: Recommended workflow for analytical characterization.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method based on standard practices for analyzing aromatic ketones.[7]

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and resolution.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 245 nm (based on the UV absorbance of the benzoyl chromophore).

-

Column Temperature: 30 °C.

-

-

Sample and Standard Preparation:

-

Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard.

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 10 µL of the standard solution and record the chromatogram and retention time.

-

Inject 10 µL of the sample solution.

-

Calculate the purity of the sample by comparing the peak area of the main analyte to the total area of all peaks (Area % method).

-

Safety, Handling, and Storage

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 2462-02-4) was not available in the public domain at the time of this writing. The following information is based on the safety profile of Acetophenone (CAS 98-86-2), a structurally similar compound, and should be used as a preliminary guide only.[8][9] Users must consult the specific SDS provided by their supplier before handling this chemical.

Hazard Identification (Based on Acetophenone)

| Hazard Class | GHS Statement |

| Flammability | H227: Combustible liquid |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Eye Irritation | H319: Causes serious eye irritation |

| Aquatic Hazard | H402: Harmful to aquatic life |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources. The compound may be light-sensitive.

-

First Aid:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

References

- This compound 2462-02-4 wiki. (n.d.). ChemicalBook.

- This compound | C8H8OS | CID 11073609. (n.d.). PubChem.

- This compound. (n.d.). MySkinRecipes.

- Cas 2462-02-4, this compound. (n.d.). LookChem.

- This compound | CAS#:2462-02-4. (n.d.). Chemsrc.

- This compound. (n.d.). ChemicalBook.

- CAS 2462-02-4 this compound. (n.d.). BOC Sciences.

- 2462-02-4, this compound Formula. (n.d.). ECHEMI.

- Material Safety Data Sheet - Acetophenone. (2010). Finar Limited.

- SAFETY DATA SHEET - Acetophenone. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - Acetophenone. (2024). Aldrich.

- CAS 2462-02-4 | this compound supply. (n.d.). Guidechem.

- Acetophenone. (n.d.). Wikipedia.

- Acetophenone - SAFETY DATA SHEET. (2023). Aldrich.

- A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Methylphenyl)-2-phenylethanone. (n.d.). Benchchem.

Sources

- 1. This compound | C8H8OS | CID 11073609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound [myskinrecipes.com]

- 5. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Acetophenone - Wikipedia [en.wikipedia.org]

- 9. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to 2-Mercapto-1-phenylethanone: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

2-Mercapto-1-phenylethanone, also known as phenacyl mercaptan, is a versatile bifunctional organic compound of significant interest in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and an exploration of its applications as a key building block in the development of novel therapeutic agents and other advanced materials. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document serves as a practical resource for researchers aiming to leverage the unique reactivity of this compound.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound (CAS No. 2462-02-4) is a ketone bearing a thiol group at the alpha-position.[1][2] This unique structural arrangement of a nucleophilic thiol and an electrophilic carbonyl group within the same molecule imparts a rich and versatile chemical reactivity. This duality makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly sulfur-containing rings such as thiazoles, which are prevalent scaffolds in many biologically active molecules.[3][4][5][6][7] Understanding the interplay of these functional groups is paramount for its effective utilization in multi-step synthetic strategies, particularly in the realm of drug discovery where the rapid generation of molecular diversity is key.

This guide will delve into the core physicochemical characteristics of this compound, provide a validated and detailed synthetic protocol, and discuss its reactivity and applications, with a focus on its potential in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈OS | [] |

| Molecular Weight | 152.21 g/mol | [] |

| CAS Number | 2462-02-4 | [1] |

| Appearance | Colorless to pale yellow liquid/low melting solid | [1] |

| Melting Point | 23-24 °C | [1] |

| Boiling Point | 116-122 °C at 4 Torr | |

| Density | 1.175 g/cm³ | [1] |

| IUPAC Name | 1-phenyl-2-sulfanylethanone | [2] |

| Synonyms | 2-Mercaptoacetophenone, Phenacyl mercaptan | [2] |

| SMILES | C1=CC=C(C=C1)C(=O)CS | [2] |

| InChI | InChI=1S/C8H8OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,10H,6H2 | [2] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic substitution of a halogen atom from a suitable precursor, typically 2-chloroacetophenone (phenacyl chloride), with a source of sulfhydryl ions.[1] Sodium hydrosulfide (NaSH) is a commonly employed reagent for this transformation.

Reaction Mechanism

The synthesis proceeds via a standard SN2 mechanism. The hydrosulfide anion, a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion and forming the desired thiol.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of mercaptans from alkyl halides.

Materials:

-

2-Chloroacetophenone (phenacyl chloride)

-

Sodium hydrosulfide (NaSH), anhydrous

-

Ethanol, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Nitrogen gas supply

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium hydrosulfide (1.1 equivalents) in anhydrous ethanol. Stir the mixture until the sodium hydrosulfide is fully dissolved.

-

Addition of Precursor: To the stirred solution, add a solution of 2-chloroacetophenone (1.0 equivalent) in anhydrous ethanol dropwise at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of the thiol and ketone functionalities.

Nucleophilicity of the Thiol Group

The thiol group is a soft nucleophile and readily undergoes S-alkylation, S-acylation, and addition to electrophilic double bonds. This reactivity is the basis for its use in the synthesis of various sulfur-containing compounds.

Electrophilicity of the Carbonyl Group

The carbonyl carbon is electrophilic and can be attacked by nucleophiles. This allows for a range of reactions such as reductions to the corresponding alcohol, and condensation reactions.

Cyclization Reactions for Heterocycle Synthesis

The true synthetic utility of this compound lies in its ability to act as a bifunctional precursor for the synthesis of heterocyclic compounds. A prime example is the Hantzsch thiazole synthesis, where it can react with an amine and a source of a one-carbon unit to form a thiazole ring. For instance, reaction with an amidine can lead to the formation of a 2,4-disubstituted thiazole.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons adjacent to the carbonyl and thiol groups, and the thiol proton. The chemical shifts (δ) in CDCl₃ are approximately:

-

δ 7.4-8.0 ppm: Multiplet, aromatic protons.

-

δ 3.8-4.2 ppm: Singlet or doublet (depending on coupling with the thiol proton), methylene protons (-CH₂-).

-

δ 1.8-2.5 ppm: Broad singlet or triplet (depending on solvent and concentration), thiol proton (-SH).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon. Approximate chemical shifts (δ) in CDCl₃ are:

-

δ >190 ppm: Carbonyl carbon (C=O).

-

δ 125-140 ppm: Aromatic carbons.

-

δ 30-40 ppm: Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands (in cm⁻¹) are:

-

~2550 cm⁻¹ (weak): S-H stretch.[9]

-

1680-1700 cm⁻¹ (strong): C=O stretch of the aryl ketone.[10]

-

~3060 cm⁻¹: Aromatic C-H stretch.

-

1450-1600 cm⁻¹: Aromatic C=C stretches.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 152. Common fragmentation patterns include the loss of the thiol group and cleavage at the carbonyl group.[11]

Applications in Drug Development and Medicinal Chemistry

The structural motif of this compound is a valuable starting point for the synthesis of compounds with potential therapeutic applications.

Synthesis of Antifungal Agents

Thiazole and imidazole derivatives are well-established classes of antifungal agents. This compound can serve as a precursor to novel thiazole-containing compounds with potential antifungal activity. For example, esters of 1-[2-mercapto-2-phenylethyl]-1H-imidazoles have been synthesized and shown to possess in vitro and in vivo antifungal activities comparable to miconazole.[12]

Precursor for Bioactive Heterocycles

The reactivity of this compound allows for its incorporation into a variety of heterocyclic systems that are of interest in medicinal chemistry, including those with potential antibacterial, anti-inflammatory, and anticancer properties.[3][6][13]

Safety and Handling

As a thiol-containing compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Toxicity: While specific toxicity data for this compound is limited, mercaptans as a class can be toxic upon inhalation, ingestion, or skin contact.[14] The related compound, acetophenone, is harmful if swallowed and causes serious eye irritation.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature, possessing both a nucleophilic thiol and an electrophilic ketone, provides a gateway to a wide range of chemical transformations, most notably the synthesis of biologically relevant heterocyclic compounds. The detailed synthetic protocol and comprehensive overview of its properties and reactivity presented in this guide are intended to empower researchers in their efforts to design and synthesize novel molecules for applications in drug discovery and materials science.

References

-

Chemsrc. (2025, August 27). This compound | CAS#:2462-02-4. Retrieved from [Link]

-

TSI Journals. (n.d.). SYNTHESIS OF SOME THIAZOLE COMPOUNDS OF BIOLOGICAL INTEREST CONTAINING MERCAPTO GROUP. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for the mercaptothiazole derivatives structure. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Walker, K. A., Hirschfeld, D. R., & Marx, M. (1978). Antimycotic imidazoles. 2. Synthesis and antifungal properties of esters of 1-[2-hydroxy(mercapto)-2-phenylethyl]-1H-imidazoles. Journal of Medicinal Chemistry, 21(12), 1335–1338. Retrieved from [Link]

-

TSI Journals. (n.d.). Synthesis of Some Thiazole Compounds of Biological Interest. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 26(14), 4305. Retrieved from [Link]

-

Neliti. (2022, August 18). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

de Oliveira, C. S., et al. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. European Journal of Medicinal Chemistry, 69, 69-76. Retrieved from [Link]

-

ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

-

NIST. (n.d.). 2-Mercaptophenol. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). General fragmentation pattern and fragment ion notation of mercapturic acid derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- De Laeter, J. R., & Kennicutt, R. C. (2003). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Introduction to Mass Spectrometry.

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Hussain, S., et al. (2013). Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 471-473. Retrieved from [Link]

-

Carta, A., et al. (2014). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Bioorganic & Medicinal Chemistry, 22(1), 312-319. Retrieved from [Link]

-

ResearchGate. (2014, January 24). Is there a standard 1H NMR spectra for 2-mercaptoethanol?. Retrieved from [Link]

- Google Patents. (n.d.). CN105272902A - Simple method for preparing mercaptan through one-step method.

-

Ertan, R., et al. (1995). Synthesis and antifungal activities of some new triazolylacetophenone derivatives. Arzneimittelforschung, 45(5), 620-623. Retrieved from [Link]

-

Amir, M., & Kumar, S. (2004). Synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones as new analgesic, anti-inflammatory agents. Indian Journal of Chemistry - Section B, 43B(10), 2183-2187. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ω-CHLOROISONITROSOACETOPHENONE. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2009, October 22). Phenacyl chloride. Retrieved from [Link]

-

StatPearls. (2023, August 2). Mercaptan Toxicity. NCBI Bookshelf. Retrieved from [Link]

-

ResearchGate. (2025, August 8). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Retrieved from [Link]

Sources

- 1. This compound | CAS#:2462-02-4 | Chemsrc [chemsrc.com]

- 2. This compound | C8H8OS | CID 11073609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.neliti.com [media.neliti.com]

- 9. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Antimycotic imidazoles. 2. Synthesis and antifungal properties of esters of 1-[2-hydroxy(mercapto)-2-phenylethyl]-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]

Introduction: Elucidating the Structure of 2-Mercapto-1-phenylethanone

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Mercapto-1-phenylethanone

This compound (C₈H₈OS), also known as α-mercaptoacetophenone, is a bifunctional organic compound featuring a ketone and a thiol group.[1][] This structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of such molecules.[3] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into experimental design, data interpretation, and the nuances of its chemical behavior in solution, particularly its keto-enol tautomerism.[4]

The core challenge in analyzing this molecule lies in the lability of the thiol proton and the potential for equilibrium between its keto and enol forms. This guide will address these complexities, explaining the causality behind experimental choices to generate a self-validating dataset for unambiguous structural confirmation.

Part 1: Predicted ¹H and ¹³C NMR Spectral Signatures

The structural features of this compound give rise to a distinct set of signals in both proton and carbon NMR spectra. The electron-withdrawing nature of the benzoyl group significantly influences the chemical shifts of the adjacent methylene and thiol protons.[5]

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show three main groups of signals corresponding to the aromatic, methylene, and thiol protons.

-

Aromatic Protons (H-2' to H-6'): The five protons of the phenyl ring will appear in the typical aromatic region, generally between 7.4 and 8.0 ppm. Due to the electron-withdrawing effect of the carbonyl group, the ortho protons (H-2', H-6') are the most deshielded and will likely appear furthest downfield as a multiplet. The meta (H-3', H-5') and para (H-4') protons will appear slightly upfield, also as complex multiplets.

-

Methylene Protons (H-2): These protons are alpha to the carbonyl group, placing them in a deshielded environment.[6][7] Their signal is expected to appear around 3.8-4.2 ppm. In the absence of deuterium exchange, this signal should appear as a doublet due to coupling with the adjacent thiol proton (³JHH).

-

Thiol Proton (H-thiol): The chemical shift of the thiol proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad signal between 1.5 and 2.5 ppm. It is expected to be a triplet due to coupling with the two methylene protons (³JHH). A key confirmatory experiment is the D₂O shake, which will cause this signal to disappear due to proton-deuterium exchange.[8]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, reflecting the molecule's symmetry.[9]

-

Carbonyl Carbon (C-1): This is the most deshielded carbon and will appear significantly downfield, typically in the range of 195-205 ppm.[5][10]

-

Aromatic Carbons (C-1' to C-6'): Four signals are expected for the six aromatic carbons. The ipso-carbon (C-1'), attached to the carbonyl group, will be found around 135-140 ppm. The ortho (C-2', C-6') and meta (C-3', C-5') carbons will appear in the 128-130 ppm range, while the para-carbon (C-4') will have a distinct chemical shift around 133-135 ppm.[11]

-

Methylene Carbon (C-2): The methylene carbon, alpha to the carbonyl, is expected to resonate in the range of 35-45 ppm.[12]

Summary of Predicted NMR Data

| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

| C=O | - | - | 195 - 205 |

| CH₂ | 3.8 - 4.2 | Doublet (d) | 35 - 45 |

| SH | 1.5 - 2.5 | Triplet (t) | - |

| C-ipso | - | - | 135 - 140 |

| C-ortho | 7.8 - 8.0 | Multiplet (m) | 128 - 130 |

| C-meta | 7.4 - 7.6 | Multiplet (m) | 128 - 130 |

| C-para | 7.5 - 7.7 | Multiplet (m) | 133 - 135 |

Part 2: The Role of Keto-Enol Tautomerism

A critical aspect of this compound's chemistry is its potential to exist in equilibrium with its enol tautomer. This equilibrium is driven by the acidity of the α-hydrogen (on C-2), which can relocate to the carbonyl oxygen to form a vinyl alcohol (enol) or to the sulfur to form an enethiol.[13][14] The keto-enol tautomerism is the more commonly discussed pathway.

The position of this equilibrium is highly dependent on the solvent.[15][16]

-

Polar Solvents (e.g., DMSO-d₆, Methanol-d₄): These solvents can form hydrogen bonds with the solute, which tends to stabilize the more polar keto form.[17]

-

Non-polar Solvents (e.g., CDCl₃, Benzene-d₆): In these solvents, the enol form can be stabilized by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the thiol sulfur, shifting the equilibrium toward the enol.[4][13]

The presence of the enol form would introduce new signals in the NMR spectrum, such as a vinylic proton signal (typically 5-6 ppm) and an enolic hydroxyl proton signal (can be very broad, 5-15 ppm). Observing the spectra in different solvents is a powerful method to study this phenomenon.[18]

Caption: Standard workflow for NMR analysis.

Part 4: Authoritative Grounding & Comprehensive References

The interpretation of NMR spectra is grounded in well-established principles of chemical physics. [3][19]The chemical shifts are dictated by the local electronic environment of each nucleus, while coupling constants provide information about through-bond connectivity. The methodologies described are standard practices in organic chemistry research and are designed to produce a robust, self-consistent dataset for the unambiguous identification of this compound. Potential impurities, such as the starting material 2-chloroacetophenone, would be readily identifiable by a characteristic singlet for its α-protons around 4.7 ppm. [20]Similarly, oxidation to the corresponding disulfide would result in the disappearance of the thiol proton and a downfield shift of the methylene protons. This rigorous, multi-faceted approach ensures the trustworthiness and scientific integrity of the structural assignment.

References

- Chatgilialoglu, C., & Timokhin, V. I. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. American Chemical Society.

- Starkey, J. A. (Year Not Available). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

- Laurella, S., et al. (Year Not Available). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Scirp.org.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0185586). Retrieved from [Link]

- Carroll, K. S., et al. (2024). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

-

ResearchGate. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]

- Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules.

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

- El-Gogary, T. M., et al. (1998). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2.

- Royal Society of Chemistry. (2014).

- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.

-

ResearchGate. (2014). Is there a standard 1H NMR spectra for 2-mercaptoethanol? Retrieved from [Link]

- Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Organic Chemistry Class Notes.

-

LookChem. (n.d.). CAS No.2462-02-4, this compound Suppliers. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Unknown Author. (n.d.). A BIT ABOUT 13C NMR…. Source Not Available.

- MDPI. (n.d.). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b].

- Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones.

- Ashenhurst, J. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry.

- Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy [Video]. YouTube.

-

Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link])

Sources

- 1. This compound | C8H8OS | CID 11073609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ketones | OpenOChem Learn [learn.openochem.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. treenablythe.weebly.com [treenablythe.weebly.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. researchgate.net [researchgate.net]

- 17. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]

- 18. cores.research.asu.edu [cores.research.asu.edu]

- 19. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 20. This compound | CAS#:2462-02-4 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 2-Mercapto-1-phenylethanone: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Mercapto-1-phenylethanone, a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. The document covers its systematic nomenclature and synonyms, detailed physicochemical properties, and established synthetic protocols. A core focus is placed on its reactivity, particularly as a key precursor in the synthesis of thiazole-containing heterocycles, which are prominent scaffolds in numerous pharmaceutical agents. This guide aims to equip researchers and drug development professionals with the fundamental knowledge and practical insights required for the effective utilization of this compound in their work.

Chemical Identity and Nomenclature

This compound is a ketone bearing a thiol group at the alpha-position. The authoritative IUPAC name for this compound is 1-phenyl-2-sulfanylethanone [1]. Due to its historical and common usage in the scientific literature, it is also known by a variety of synonyms. Understanding these alternative names is crucial for comprehensive literature searches and clear communication within the scientific community.

Table 1: Synonyms and Identifiers for this compound

| Name Type | Name | Source |

| IUPAC Name | 1-phenyl-2-sulfanylethanone | [1] |

| Common Synonyms | This compound | [1][2] |

| 2-mercaptoacetophenone | ||

| α-Mercaptoacetophenone | ||

| Phenacyl mercaptan | ||

| Ethanone, 2-mercapto-1-phenyl- | [2] | |

| CAS Number | 2462-02-4 | [1][2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈OS | [1] |

| Molecular Weight | 152.21 g/mol | [] |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | 23-24 °C | [4] |

| Boiling Point | 116-122 °C at 4 Torr | |

| Density | 1.1753 g/cm³ | [4] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and acetone. Insoluble in water. |

Synthesis of this compound

The most common and direct laboratory synthesis of this compound involves the nucleophilic substitution of an α-haloketone with a sulfur nucleophile. The preferred starting material is typically 2-bromoacetophenone (phenacyl bromide) due to the good leaving group ability of the bromide ion[5][6].

General Synthesis Pathway

The synthesis proceeds via an Sₙ2 reaction where a sulfur-containing nucleophile displaces the halogen from the α-carbon of 2-haloacetophenone. A common and effective method utilizes sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound from 2-bromoacetophenone.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (2.2 equivalents) in water to the reaction mixture. Heat the mixture to reflux for another 1-2 hours to hydrolyze the intermediate isothiouronium salt.

-

Work-up: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Mechanistic Considerations

The chemical reactivity of this compound is dictated by the interplay of the ketone and thiol functional groups. The α-carbon is activated by the adjacent carbonyl group, making the thiol proton acidic and the sulfur a potent nucleophile upon deprotonation.

Key Reactive Sites

Caption: Key reactive sites in the this compound molecule.

Applications in Drug Development and Heterocyclic Synthesis

The primary application of this compound in drug development is as a versatile building block for the synthesis of sulfur-containing heterocycles. The most notable of these is the thiazole ring system, a common scaffold in a wide array of biologically active compounds.

The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and highly reliable method for the preparation of thiazoles. It involves the reaction of an α-haloketone with a thioamide[7][8]. This compound serves as a key precursor to the α-haloketone or can be used in modified procedures. More directly, it can react with various electrophiles to generate intermediates that then cyclize to form substituted thiazoles. For instance, its reaction with nitriles or cyanates can lead to the formation of aminothiazoles.

Caption: General workflow of the Hantzsch thiazole synthesis.

The thiazole moiety synthesized from precursors like this compound is present in numerous FDA-approved drugs, including the antibiotic Penicillin, the anti-inflammatory drug Meloxicam, and the anticancer agent Dasatinib. The ability to readily construct this privileged scaffold makes this compound a valuable tool in medicinal chemistry.

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

Table 3: Representative Spectroscopic Data for this compound

| Technique | Data | Interpretation |

| ¹H NMR | δ (ppm): 7.9-8.0 (m, 2H), 7.4-7.6 (m, 3H), 3.8 (d, 2H), 2.1 (t, 1H) | Aromatic protons, methylene protons α to carbonyl, thiol proton |

| ¹³C NMR | δ (ppm): 195.5, 136.0, 133.5, 128.8, 128.0, 35.0 | Carbonyl carbon, aromatic carbons, methylene carbon |

| FTIR | ν (cm⁻¹): ~3060 (Ar C-H), ~2570 (S-H), ~1680 (C=O), ~1595, 1450 (C=C) | Aromatic C-H stretch, Thiol S-H stretch, Ketone C=O stretch, Aromatic C=C stretch |

Note: Exact chemical shifts and peak positions may vary depending on the solvent and instrument used.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound, with its IUPAC name 1-phenyl-2-sulfanylethanone, is a fundamentally important and highly versatile reagent in organic synthesis. Its bifunctional nature allows for a rich chemistry, most notably as a key precursor for the construction of thiazole-containing molecules of significant interest to the pharmaceutical industry. This guide has provided a detailed overview of its nomenclature, properties, synthesis, reactivity, and applications, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

TSI Journals. SYNTHESIS OF SOME THIAZOLE COMPOUNDS OF BIOLOGICAL INTEREST CONTAINING MERCAPTO GROUP. [Link][9]

-

PMC. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. National Center for Biotechnology Information. [Link][11]

-

YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link][12]

-

Baghdad Science Journal. Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. [Link][13]

-

ResearchGate. Efficient approach to thiazolidinones via a one-pot three-component reaction involving 2-amino-1-phenylethanone hydrochloride, a. [Link][14]

-

PMC. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Center for Biotechnology Information. [Link][15]

-

ResearchGate. Preliminary mechanistic study and proposed mechanism. [Link][16]

-

ResearchGate. Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. [Link][17]

-

AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link][18]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0185586). [Link][19]

-

Exploring the Chemical Properties and Synthesis of 2-Bromoacetophenone. [Link][5]

-

ResearchGate. Is there a standard 1H NMR spectra for 2-mercaptoethanol? [Link][20]

-

ResearchGate. 1-Phenyl-2-thiocyanatoethanone as Synthons in Heterocyclic Synthesis | Request PDF. [Link][22]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link][23]

-

Google Patents. A kind of synthetic method of α-bromoacetophenone compound. [24]

-

Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link][26]

-

Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). [Link][27]

-

Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]

-

ResearchGate. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. [Link][28]

-

ResearchGate. Preliminary mechanistic studies. | Download Scientific Diagram. [Link][29]

-

ResearchGate. FTIR spectra of compounds: (a) neat mercaptoacetic acid in liquid... [Link][30]

-

ResearchGate. Mechanistic Studies on a Sulfoxide Transfer Reaction Mediated by Diphenyl Sulfoxide/Triflic Anhydride. [Link][31]

Sources

- 1. This compound | C8H8OS | CID 11073609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 4. This compound | CAS#:2462-02-4 | Chemsrc [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. benchchem.com [benchchem.com]

- 9. tsijournals.com [tsijournals.com]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. azooptics.com [azooptics.com]

- 19. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0185586) [np-mrd.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. instanano.com [instanano.com]

- 24. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 27. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944) [hmdb.ca]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Mercapto-1-phenylethanone: A Key Intermediate in Synthetic Chemistry

Abstract

2-Mercapto-1-phenylethanone, also known as 2-mercaptoacetophenone, is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Featuring both a nucleophilic thiol group and an electrophilic ketone, its unique reactivity profile makes it a versatile building block for the synthesis of a wide array of heterocyclic systems, particularly sulfur-containing scaffolds like thiazoles and thiophenes, which are prevalent in many pharmaceutically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its laboratory-scale synthesis, an analysis of its characteristic spectral data, and an exploration of its applications as a strategic intermediate in medicinal chemistry.

Core Molecular and Physicochemical Properties

This compound (CAS No. 2462-02-4) is a foundational reagent whose utility is dictated by its distinct structural features.[1] Its core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈OS | [2][3] |

| Molecular Weight | 152.21 g/mol | [2][3] |

| IUPAC Name | 1-phenyl-2-sulfanylethanone | [1] |

| Synonyms | 2-Mercaptoacetophenone, α-Mercaptoacetophenone | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Odor | Strong, pungent | - |

| Melting Point | 23-24 °C | [4] |

| Boiling Point | 116-122 °C (at 4 Torr) | - |

| Density | ~1.175 g/cm³ | [4] |

Synthesis of this compound: A Validated Laboratory Protocol

The most direct and common synthesis of this compound involves the nucleophilic substitution of an α-haloacetophenone with a sulfur-based nucleophile. The protocol detailed below utilizes 2-bromoacetophenone, a commercially available starting material, and sodium hydrosulfide.

Causality of Experimental Design: The choice of 2-bromoacetophenone is strategic; the bromine atom is an excellent leaving group, facilitating a high-yield Sₙ2 reaction.[5] An alcoholic solvent like ethanol is used as it readily dissolves both the organic substrate and the inorganic sulfur source, creating a homogenous reaction environment. The reaction is performed under an inert atmosphere to prevent the highly nucleophilic and easily oxidizable thiol group from forming disulfide byproducts.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation of Reagents:

-

In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-bromoacetophenone (1.0 eq) in anhydrous ethanol (approx. 5 mL per 1 g of substrate).

-

Prepare a solution of sodium hydrosulfide (NaSH·xH₂O, 1.1 eq) in a minimal amount of ethanol. Note: If NaSH is not available, it can be generated in situ by bubbling H₂S gas through a solution of sodium ethoxide in ethanol.

-

-

Reaction Execution:

-

Flush the reaction flask with an inert gas (e.g., Argon or Nitrogen).

-

Cool the 2-bromoacetophenone solution to 0 °C using an ice bath.

-

Add the sodium hydrosulfide solution dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture again in an ice bath.

-

Slowly quench the reaction by adding cold, dilute hydrochloric acid (1 M) until the pH is acidic (~pH 5-6). This protonates the thiolate intermediate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

-

Reactivity Profile and Mechanistic Insight

The chemical behavior of this compound is dominated by the interplay of its two functional groups.

-

Thiol Group (Soft Nucleophile): The thiol (-SH) is a potent nucleophile, readily participating in S-alkylation and S-acylation reactions. It can also be oxidized to form disulfides.

-

α-Methylene Protons: The protons on the carbon adjacent to the ketone are acidic and can be removed by a base to form an enolate. This enolate is a carbon-centered nucleophile.

-

Ketone Carbonyl (Electrophile): The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles.

This dual reactivity makes it an ideal precursor for cyclization reactions. A prime example is the Hantzsch Thiazole Synthesis , where it reacts with a thioamide to form a thiazole ring, a common scaffold in pharmaceuticals.

Diagram of Hantzsch Thiazole Synthesis

Caption: Key steps in the Hantzsch synthesis using an α-mercapto ketone.

Applications in Drug Discovery and Development

While direct use of this compound in a final drug structure is uncommon, its role as a strategic intermediate is critical. The acetophenone framework is a well-established pharmacophore, and the ability to readily form sulfur-containing heterocycles provides a gateway to novel chemical entities.

-

Synthesis of Bioactive Heterocycles: Its primary application is in the construction of substituted thiophenes and thiazoles .[6][7] These five-membered rings are "privileged structures" in medicinal chemistry, appearing in a vast range of drugs, including anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds.[8][9][10]

-

Scaffold for Combinatorial Chemistry: The straightforward synthesis of diverse thiazoles and thiophenes from this precursor makes it an ideal tool for generating chemical libraries for high-throughput screening in early-stage drug discovery.

Expected Spectral Analysis

Structural elucidation of this compound relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (7.4-8.0 ppm): The protons on the phenyl ring will appear as a complex multiplet in this downfield region.[11]

-

Methylene Protons (-CH₂-) (~3.8-4.2 ppm): The two protons of the methylene group adjacent to the ketone will appear as a singlet or a doublet, deshielded by the carbonyl group.[12]

-

Thiol Proton (-SH) (Variable, ~1.5-2.5 ppm): The chemical shift of the thiol proton is variable and concentration-dependent; it often appears as a broad singlet.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (~195-200 ppm): The ketone carbon will be the most downfield signal.

-

Aromatic Carbons (125-140 ppm): Multiple signals will be present for the phenyl ring carbons.

-

Methylene Carbon (~35-40 ppm): The -CH₂- carbon will appear in the aliphatic region.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 152 corresponding to the molecular weight.

-

Key Fragments: The most prominent fragment will likely be at m/z = 105 , corresponding to the stable benzoyl cation ([C₆H₅CO]⁺) formed by the loss of the mercaptomethyl radical (•CH₂SH).[14] Another significant fragment may appear at m/z = 77 , corresponding to the phenyl cation ([C₆H₅]⁺).[15]

-

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling.

-

Hazards: Based on data for the closely related acetophenone, this compound should be considered harmful if swallowed and a serious eye irritant. Thiols are known skin irritants and have a strong, unpleasant odor.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses or goggles.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) to prevent oxidation of the thiol group. For long-term stability, it is recommended to store it in a freezer at or below -20°C.[16]

Conclusion

This compound serves as a powerful and versatile synthon for synthetic chemists. Its value lies not in its own biological activity, but in its capacity to provide efficient access to complex molecular architectures, particularly the thiazole and thiophene scaffolds that are of high importance in modern drug development. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this key intermediate in their synthetic campaigns.

References

-

Chemsrc. This compound | CAS#:2462-02-4. [Link]

-

PubChem. This compound | C8H8OS | CID 11073609. [Link]

-

SpectraBase. (S)-2-Mercapto-1-phenylethanol. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Organic Syntheses. p-BROMOACETOPHENONE. [Link]

-

SciSpace. Green route for efficient synthesis of biologically active schiff base ligand derived from 2 – hydroxy acetophenone. [Link]

-

PubMed. Synthesis of novel 2-mercapto benzothiazole and 1,2,3-triazole based bis-heterocycles: their anti-inflammatory and anti-nociceptive activities. [Link]

-

ResearchGate. 2-Bromo-1-phenylethanone. [Link]

-

Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

-

ResearchGate. Discontinuous two step flow synthesis of m-aminoacetophenone. [Link]

-

NIH. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. [Link]

-

Chemistry LibreTexts. Fragmentation Pathways. [Link]

-

Wikipedia. Phenacyl bromide. [Link]

-

Academic Journal of Chemistry. Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone Moiety. [Link]

-

MDPI. Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. [Link]

-

Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

PubMed. Uses of 2-(Thiophene-2-carbonylcarbamothioylthio)acetic Acid as a Good Synthon for Construction of Some New Thiazole and Annulated Thiazole Derivatives. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Whitman People. GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

-

University of Colorado Boulder. Mass Spectrometry Interpretation. [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. [Link]

-

ResearchGate. Figure S2 . IR spectrum (KBr) of 2-azido-1-phenylethanone ( 6 ). [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. Synthesis of fructone. [Link]

Sources

- 1. This compound | C8H8OS | CID 11073609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound [chemicalbook.com]

- 4. This compound | CAS#:2462-02-4 | Chemsrc [chemsrc.com]

- 5. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 6. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uses of 2-(Thiophene-2-carbonylcarbamothioylthio)acetic Acid as a Good Synthon for Construction of Some New Thiazole and Annulated Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 2-mercapto benzothiazole and 1,2,3-triazole based bis-heterocycles: their anti-inflammatory and anti-nociceptive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemmethod.com [chemmethod.com]

- 10. impactfactor.org [impactfactor.org]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 14. asdlib.org [asdlib.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. 2462-02-4|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Key Reactive Sites of 2-Mercapto-1-phenylethanone

Introduction

2-Mercapto-1-phenylethanone, also known as α-mercaptoacetophenone, is a bifunctional organic molecule featuring a ketone and a thiol group.[1][][3] This unique structural arrangement gives rise to a rich and complex reactivity profile, making it a valuable synthon in organic chemistry and a molecule of interest in medicinal chemistry and drug development. Understanding the delicate interplay between its reactive sites is paramount for harnessing its synthetic potential and predicting its behavior in biological systems. This guide provides a comprehensive exploration of the key reactive centers within the this compound molecule, grounded in fundamental chemical principles and supported by experimental evidence.

Molecular Characteristics

| Property | Value |

| Molecular Formula | C8H8OS[1][][3] |

| Molecular Weight | 152.21 g/mol [] |

| IUPAC Name | 1-phenyl-2-sulfanylethanone[][3] |

| CAS Number | 2462-02-4[1][][3][4][5] |

The Triad of Reactivity: A Mechanistic Overview

The chemical behavior of this compound is dominated by three key reactive sites: the thiol (sulfhydryl) group , the α-carbon , and the carbonyl group . The proximity of these functionalities leads to a nuanced reactivity profile where reaction conditions dictate the dominant pathway.

Figure 1: A diagram illustrating the three primary reactive sites within the this compound molecule.

The Thiol (-SH) Group: The Dominant Nucleophile